![molecular formula C13H14ClNO2S B2915094 N-[2-(1-Benzothiophen-2-yl)-2-hydroxyethyl]-2-chloropropanamide CAS No. 2411254-61-8](/img/structure/B2915094.png)
N-[2-(1-Benzothiophen-2-yl)-2-hydroxyethyl]-2-chloropropanamide
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Description
“N-[2-(1-Benzothiophen-2-yl)-2-hydroxyethyl]-2-chloropropanamide” is a complex organic compound. It contains a benzothiophene moiety, which is a polycyclic aromatic compound that consists of a benzene ring fused to a thiophene ring . This compound also contains a propanamide group, which is a common functional group in various pharmaceutical drugs .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the benzothiophene ring, the introduction of the hydroxyethyl group, and the attachment of the chloropropanamide group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiophene ring, a hydroxyethyl group, and a chloropropanamide group. The benzothiophene ring is a planar, aromatic system, which could contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The benzothiophene moiety could undergo electrophilic aromatic substitution reactions, while the hydroxyethyl and chloropropanamide groups could participate in various nucleophilic and elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the benzothiophene ring could increase the compound’s stability and lipophilicity . The hydroxyethyl and chloropropanamide groups could contribute to the compound’s solubility in polar solvents .Safety And Hazards
Future Directions
Future research on this compound could involve exploring its potential uses, particularly in the field of medicinal chemistry given the known biological activities of benzothiophene derivatives . Additionally, studies could be conducted to optimize its synthesis and improve its physical and chemical properties .
properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxyethyl]-2-chloropropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2S/c1-8(14)13(17)15-7-10(16)12-6-9-4-2-3-5-11(9)18-12/h2-6,8,10,16H,7H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDJYJWULWEDSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(C1=CC2=CC=CC=C2S1)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-Benzothiophen-2-yl)-2-hydroxyethyl]-2-chloropropanamide |
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